molecular formula C20H22N2O2 B5216602 1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione

1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5216602
M. Wt: 322.4 g/mol
InChI Key: HBTDXLKHIWBISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Ethylphenidate, and it is a derivative of methylphenidate, which is a commonly used medication for attention deficit hyperactivity disorder (ADHD). Ethylphenidate has similar pharmacological properties to methylphenidate, but it has a higher potency and a shorter duration of action.

Mechanism of Action

The mechanism of action of Ethylphenidate is similar to that of methylphenidate, which is a dopamine reuptake inhibitor. Ethylphenidate blocks the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration results in the activation of dopamine receptors, which leads to the stimulant effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethylphenidate are similar to those of other psychostimulant drugs. Ethylphenidate has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, wakefulness, and euphoria. Ethylphenidate also has peripheral effects, such as increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The use of Ethylphenidate in laboratory experiments has several advantages and limitations. One of the main advantages is its high potency, which allows for the use of smaller amounts of the compound in experiments. Ethylphenidate also has a shorter duration of action than other psychostimulant drugs, which makes it easier to control the timing of the drug's effects. However, Ethylphenidate has limitations in terms of its selectivity, as it also affects other neurotransmitters besides dopamine. This lack of selectivity can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on Ethylphenidate. One area of research involves the development of more selective dopamine reuptake inhibitors that can be used as potential treatments for ADHD and other disorders. Another area of research involves the investigation of the long-term effects of Ethylphenidate use, as well as its potential for abuse and addiction. Additionally, the use of Ethylphenidate as a tool for the study of the molecular and cellular mechanisms of psychostimulant drugs is an area of ongoing research.

Synthesis Methods

The synthesis of Ethylphenidate can be achieved through various methods, including the reduction of ethyl 2-oxo-2-phenylacetate with sodium borohydride, the reaction of ethyl phenylacetate with potassium carbonate and ethyl iodide, or the reaction of ethyl phenylacetate with 4-ethylphenylhydrazine in the presence of acetic anhydride. The most commonly used method for the synthesis of Ethylphenidate involves the reaction of methylphenidate with ethyl iodide in the presence of a base.

Scientific Research Applications

Ethylphenidate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research involves the use of Ethylphenidate as a model compound for the study of the mechanisms of action of psychostimulant drugs. Ethylphenidate has been shown to have similar pharmacological properties to other psychostimulant drugs, such as cocaine and amphetamines, and it has been used as a tool to investigate the molecular and cellular mechanisms underlying their effects.

properties

IUPAC Name

3-(4-ethylanilino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-14-5-9-16(10-6-14)21-18-13-19(23)22(20(18)24)17-11-7-15(4-2)8-12-17/h5-12,18,21H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTDXLKHIWBISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

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